6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
CAS No.: 1018828-69-7
Cat. No.: VC2617618
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol
* For research use only. Not for human or veterinary use.
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid - 1018828-69-7](/images/structure/VC2617618.png)
Specification
CAS No. | 1018828-69-7 |
---|---|
Molecular Formula | C9H5F3N2O2 |
Molecular Weight | 230.14 g/mol |
IUPAC Name | 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5/h1-4H,(H,15,16) |
Standard InChI Key | KASXDWUVBQTSFN-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O |
Canonical SMILES | C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O |
Introduction
Chemical Properties and Identifiers
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid exists in both anhydrous and hydrate forms, with distinct chemical identifiers. The compound's structure integrates an imidazo[1,2-a]pyridine core with strategic functional groups that contribute to its pharmacological potential.
Chemical Identifiers
The compound is precisely identified through multiple chemical classification systems, as detailed in Table 1:
Property | Value |
---|---|
CAS Number | 1018828-69-7 |
Molecular Formula (anhydrous) | C₉H₅F₃N₂O₂ |
Molecular Formula (hydrate) | C₉H₇F₃N₂O₃ |
Molecular Weight (anhydrous) | 230.14 g/mol |
Molecular Weight (hydrate) | 248.161 g/mol |
IUPAC Name | 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5/h1-4H,(H,15,16) |
SMILES | C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O |
PubChem CID | 27282729 |
The specific structural arrangement, particularly the position of the trifluoromethyl group and the carboxylic acid moiety, contributes to the compound's chemical behavior and potential applications in various fields .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, with most approaches involving the formation of the ethyl ester intermediate followed by hydrolysis.
Synthesis via Ethyl Ester Intermediate
The most common synthetic pathway involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate to form the ethyl ester derivative, followed by hydrolysis to yield the carboxylic acid. The experimental conditions for this synthesis are summarized in Table 2:
Parameter | Condition |
---|---|
Reactants | 5-(trifluoromethyl)pyridin-2-amine (835 mg, 5.15 mmol) and ethyl bromopyruvate (776 μL, 6.18 mmol) |
Solvents | 1,2-dimethoxyethane (12.9 mL) and methanol (12.9 mL) |
Temperature | 80°C |
Time | 14 hours |
Purification | Silica gel column chromatography |
Yield | 42% |
This synthetic approach has been optimized through various modifications to improve yield and purity .
Alternative Synthesis Methods
Alternative synthetic routes include:
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Using sodium bicarbonate as a base catalyst: This method involves heating 5-(trifluoromethyl)pyridin-2-amine with ethyl 3-bromo-2-oxo-propanoate and sodium bicarbonate in ethanol at 85°C for 4 hours .
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Prolonged reaction method: Heating the reaction mixture of 3-bromo-2-oxo-propionic acid ethyl ester and 5-trifluoromethyl-pyridin-2-ylamine in ethanol at 80°C for 48 hours, followed by room temperature incubation for 18 hours .
Each of these methods produces ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, which is subsequently hydrolyzed to obtain the desired carboxylic acid.
Hydrolysis of Ethyl Ester to Carboxylic Acid
The final step in the synthesis involves the hydrolysis of the ethyl ester to obtain the carboxylic acid. This is typically accomplished using:
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Lithium hydroxide monohydrate in ethanol under reflux conditions, yielding up to 86% of the final product .
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Sodium hydroxide in methanol at 50°C for 1 hour, followed by acidification to pH 4 using acetic acid, which yields approximately 77% of the carboxylic acid .
These hydrolysis conditions have been optimized to minimize side reactions and maximize yield and purity.
Structural Relatives and Comparisons
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid belongs to a family of heterocyclic compounds with varying substitution patterns. Understanding these structural relatives provides insights into structure-activity relationships and potential applications.
Related Trifluoromethyl-Substituted Imidazo[1,2-a]pyridine Carboxylic Acids
Table 3 presents a comparison of structurally related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | 1018828-69-7 | C₉H₅F₃N₂O₂ | 230.14 |
3-Bromo-8-iodo-6-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid | N/A | C₉H₃BrF₃IN₂O₂ | 434.94 |
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | 1355171-48-0 | N/A | N/A |
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 1823188-42-6 | N/A | N/A |
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | 353258-35-2 | C₉H₄ClF₃N₂O₂ | 264.59 |
The structural variations among these compounds—particularly the position of the carboxylic acid group and the presence of additional halogen substituents—significantly affect their chemical reactivity and biological activity profiles .
Structure-Activity Relationships
Research indicates that the specific substitution pattern in imidazo[1,2-a]pyridine derivatives influences their biological activity:
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The trifluoromethyl group at position 6 enhances metabolic stability and lipophilicity, properties crucial for pharmaceutical applications .
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The carboxylic acid at position 2 provides a reactive site for further functionalization, allowing for the synthesis of amides, esters, and other derivatives with potential biological activity .
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Additional halogen substituents (chloro, bromo, iodo) at positions 3 or 8 can modulate the compound's electronic properties and biological interactions .
These structure-activity relationships guide the rational design of new compounds with optimized properties for specific applications.
Applications and Research Findings
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have demonstrated significant potential in various research and application domains.
Pharmaceutical Applications
The compound serves as an important intermediate in pharmaceutical research:
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Precursor for bioactive derivatives: The carboxylic acid moiety allows for the synthesis of amides and other derivatives with potential therapeutic activity .
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Enzyme inhibition studies: Related imidazo[1,2-a]pyridine derivatives have shown activity as enzyme inhibitors, particularly against geranylgeranyl transferases, suggesting potential applications in cancer research .
Synthetic Applications
In organic synthesis, 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid serves as:
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Building block for complex heterocycles: The compound's reactive functional groups enable further transformations to synthesize more complex molecules.
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Precursor for decarboxylative cross-coupling reactions: The carboxylic acid group can participate in decarboxylative functionalization reactions to introduce various substituents at the 2-position .
Research Case Studies
Several research initiatives have explored the potential of this compound:
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Phosphonocarboxylate Derivatives: Studies have synthesized phosphonocarboxylates with imidazo[1,2-a]pyridine rings substituted at the C6 position, showing activity toward Rab geranylgeranyl transferase (RGGT). These compounds exhibit half-maximal inhibitory concentration in the HeLa cell line, indicating potential anticancer activity .
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Chlorinated Derivatives: Research on 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has led to the development of compounds like 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-a]pyridine-2-carboxamide, which exhibit specific polymorph formations characterized by distinct powder X-ray diffraction patterns .
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